Z-3-Amino-propenal, also known as 3-aminoacrolein, is a fundamental vinylogous amide featuring a primary amino group and an aldehyde conjugated through a carbon-carbon double bond. As a highly reactive yet isolable bifunctional building block, it serves as a critical C3 synthon in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, pyridines, and pyrroles[1]. Unlike highly unstable dialdehydes, Z-3-amino-propenal is an isolable solid (melting point 104-105 °C) stabilized by a strong intramolecular hydrogen bond between the amino and carbonyl groups [2]. For procurement and process chemistry, its value lies in providing a stable, asymmetric malondialdehyde equivalent that delivers both a reactive electrophilic center and a primary nucleophilic nitrogen without requiring subsequent deprotection steps [3].
Substituting Z-3-amino-propenal with generic C3 equivalents like malondialdehyde (MDA) or N,N-dialkyl derivatives (e.g., 3-dimethylaminoacrolein) frequently leads to synthetic failure or process inefficiencies. Malondialdehyde is highly unstable and prone to polymerization, necessitating the use of acetal precursors (like 1,1,3,3-tetraethoxypropane) that require harsh acidic deprotection in situ, which can degrade sensitive substrates [1]. While 3-dimethylaminoacrolein is a stable liquid alternative, it introduces a tertiary amine; utilizing it for targets requiring an unsubstituted ring nitrogen or primary amine necessitates a difficult N-dealkylation step, lowering overall atom economy and yield [2]. Furthermore, the specific Z-configuration of CAS 25186-34-9 is locked by an intramolecular hydrogen bond, pre-organizing the molecule for specific cyclization trajectories that the E-isomer or unconstrained analogs cannot achieve[3].
Malondialdehyde is notoriously unstable at room temperature, rapidly polymerizing unless handled as a salt or generated in situ from acetals, which complicates stoichiometry and reaction monitoring. In contrast, Z-3-amino-propenal is an isolable, crystalline solid with a melting point of 104-105 °C [1]. It can be purified by recrystallization from chloroform-petroleum ether or by sublimation, allowing precise stoichiometric control in condensation reactions without the need for acidic acetal hydrolysis .
| Evidence Dimension | Physical state and isolability at standard conditions |
| Target Compound Data | Isolable crystalline solid (mp 104-105 °C) |
| Comparator Or Baseline | Malondialdehyde (MDA) (Unstable, rapidly polymerizes, requires in situ generation) |
| Quantified Difference | Z-3-amino-propenal provides a stable, weighable solid form, eliminating the need for in situ generation from acetals. |
| Conditions | Standard laboratory handling and storage (0 °C under inert atmosphere for prolonged stability). |
Procuring an isolable solid allows for precise stoichiometric addition and avoids harsh acidic deprotection steps required for acetal-based malondialdehyde equivalents.
While 3-dimethylaminoacrolein is frequently used as a stable C3 building block, it yields N,N-dimethylated intermediates. When synthesizing heterocycles requiring an unsubstituted nitrogen (e.g., specific pyrimidines or NH-pyrroles), using the dimethyl analog necessitates a subsequent N-dealkylation step, which often requires harsh conditions and reduces overall yield [1]. Z-3-amino-propenal (CAS 25186-34-9) possesses a primary amine, allowing direct incorporation of the -NH2 group into the final heterocyclic core with 100% atom economy regarding the nitrogen substituent [2].
| Evidence Dimension | Synthetic steps to unsubstituted N-heterocycles |
| Target Compound Data | Direct incorporation (0 dealkylation steps required) |
| Comparator Or Baseline | 3-Dimethylaminoacrolein (Requires 1 additional N-dealkylation step) |
| Quantified Difference | Eliminates one synthetic step and avoids harsh dealkylation conditions. |
| Conditions | Heterocycle synthesis requiring an unsubstituted ring nitrogen. |
Buyers synthesizing primary amine derivatives or NH-heterocycles can bypass costly and low-yielding deprotection steps by starting with the primary aminoacrolein.
The Z-isomer of 3-amino-propenal is thermodynamically stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. Theoretical and spectroscopic studies demonstrate that this N-H···O interaction locks the molecule in a cisoid conformation, with an H···O distance of approximately 2.18 Å[1]. This pre-organization is absent in the E-isomer or in fully alkylated analogs like 3-dimethylaminoacrolein. The locked Z-geometry lowers the entropic barrier for subsequent cyclization reactions, providing a specific trajectory for the synthesis of fused heterocyclic systems [2].
| Evidence Dimension | Conformational locking via intramolecular hydrogen bond |
| Target Compound Data | Z-isomer (Locked cisoid conformation, H···O distance ~2.18 Å) |
| Comparator Or Baseline | E-3-amino-propenal (Open conformation, lacks intramolecular H-bond) |
| Quantified Difference | The Z-isomer provides a pre-organized cyclization geometry stabilized by intramolecular hydrogen bonding. |
| Conditions | Non-polar or moderately polar solvents where intramolecular H-bonding is maintained. |
The locked conformation ensures high stereochemical fidelity and faster cyclization kinetics in the synthesis of complex ring systems.
Because it provides a primary amine and an aldehyde in a single C3 unit, Z-3-amino-propenal is selected for synthesizing pyrimidines, pyridines, and pyrroles where an unsubstituted ring nitrogen is required, bypassing the dealkylation steps needed when using 3-dimethylaminoacrolein[1].
In processes where regiocontrol is critical, the push-pull electronic asymmetry of Z-3-amino-propenal allows for highly regioselective condensations with asymmetric bis-nucleophiles, a distinct advantage over symmetric malondialdehyde equivalents [2].
The stable, isolable nature of the Z-isomer allows for precise stoichiometric control in the synthesis of complex non-natural amino acids and pharmaceutical intermediates, where the use of unstable malondialdehyde would lead to polymerization and poor reproducibility [3].